molecular formula C17H17N3O3 B6135035 1-tert-butyl-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]pyrimidine-2,4-dione

1-tert-butyl-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]pyrimidine-2,4-dione

Cat. No.: B6135035
M. Wt: 311.33 g/mol
InChI Key: QGUVQNXZUHWARM-CSKARUKUSA-N
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Description

1-tert-butyl-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]pyrimidine-2,4-dione is a complex organic compound that features a unique combination of indole and pyrimidine structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both indole and pyrimidine moieties in its structure suggests that it may exhibit a range of biological activities.

Preparation Methods

The synthesis of 1-tert-butyl-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Construction of the Pyrimidine Ring: The pyrimidine ring can be formed through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling of Indole and Pyrimidine: The final step involves coupling the indole and pyrimidine moieties through a condensation reaction, often facilitated by a base such as sodium hydride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-tert-butyl-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration, due to the electron-rich nature of the indole ring.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-tert-butyl-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]pyrimidine-2,4-dione has been explored for various scientific research applications:

    Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its indole and pyrimidine components, it may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects.

    Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-tert-butyl-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]pyrimidine-2,4-dione is not fully understood, but it is believed to involve interactions with specific molecular targets. The indole moiety may interact with tryptophan-binding proteins or enzymes, while the pyrimidine ring could interact with nucleic acids or nucleotide-binding proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-tert-butyl-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]pyrimidine-2,4-dione can be compared with other compounds that feature indole or pyrimidine structures:

    Indole-3-acetic acid: A plant hormone with a simpler structure, primarily involved in plant growth regulation.

    5-Fluorouracil: A pyrimidine analog used as an anticancer drug, which inhibits thymidylate synthase and disrupts DNA synthesis.

    Indomethacin: An indole derivative used as a nonsteroidal anti-inflammatory drug (NSAID), which inhibits cyclooxygenase enzymes.

Properties

IUPAC Name

1-tert-butyl-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-17(2,3)20-15(22)12(14(21)19-16(20)23)8-10-9-18-13-7-5-4-6-11(10)13/h4-9,22H,1-3H3,(H,19,21,23)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUVQNXZUHWARM-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C(=O)NC1=O)C=C2C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N1C(=C(C(=O)NC1=O)/C=C/2\C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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